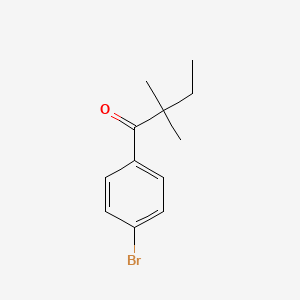

4'-Bromo-2,2-dimethylbutyrophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4’-Bromo-2,2-dimethylbutyrophenone is an organic compound with the molecular formula C12H15BrO. It is a brominated derivative of butyrophenone, characterized by the presence of a bromine atom at the para position of the phenyl ring and two methyl groups at the alpha position of the butyrophenone structure . This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2,2-dimethylbutyrophenone typically involves the bromination of 2,2-dimethylbutyrophenone. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the phenyl ring in the presence of a catalyst such as iron(III) bromide . The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the para position.

Industrial Production Methods: In an industrial setting, the production of 4’-Bromo-2,2-dimethylbutyrophenone can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and reactant concentrations. The use of automated systems can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-2,2-dimethylbutyrophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the formation of aryl ethers or amines.

Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or ketones.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or ammonia in the presence of a solvent such as ethanol.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products:

Substitution: Formation of aryl ethers or amines.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

4’-Bromo-2,2-dimethylbutyrophenone is utilized in various scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Bromo-2,2-dimethylbutyrophenone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. Additionally, the carbonyl group can undergo reduction or oxidation, leading to various products depending on the reaction conditions .

Comparison with Similar Compounds

4-Bromo-2,5-dimethoxyphenethylamine: A psychedelic compound with different pharmacological properties.

4-Bromo-2,2-dimethylpropiophenone: Similar structure but with different substituents on the phenyl ring.

Uniqueness: 4’-Bromo-2,2-dimethylbutyrophenone is unique due to its specific substitution pattern and the presence of both bromine and carbonyl functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research .

Biological Activity

4'-Bromo-2,2-dimethylbutyrophenone (CAS No. 898765-37-2) is a synthetic compound that has garnered interest in both academic and industrial research due to its potential biological activities and applications in drug synthesis. This article aims to explore the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the butyrophenone class of compounds. Its structure features a bromine atom at the para position relative to the carbonyl group on the phenyl ring, which influences its chemical reactivity and biological properties.

Molecular Formula: C₁₂H₁₅BrO

Molecular Weight: 253.15 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions. Additionally, the carbonyl group can undergo reduction or oxidation, leading to various metabolites that may exhibit distinct biological effects.

Pharmacological Potential

Research indicates that this compound may exhibit significant pharmacological activities. It has been investigated for its potential as an antipsychotic agent due to its structural similarity to other butyrophenones known for their dopamine receptor antagonism. The compound's interactions with neurotransmitter systems are critical for its therapeutic applications.

Interaction with Biomolecules

The compound has been studied for its interactions with various biomolecules, including enzymes and receptors. Its ability to modulate biological pathways through binding to these targets suggests potential applications in drug development and therapeutic interventions.

In Vitro Studies

In vitro studies have shown that this compound can influence cellular functions by altering enzyme activities and receptor signaling pathways. For example, it has been noted for its ability to inhibit certain enzymes involved in metabolic processes, which may lead to altered pharmacokinetics of co-administered drugs.

Metabolism Studies

Metabolic studies have indicated that this compound undergoes biotransformation in liver microsomes, producing various metabolites that may have different biological activities compared to the parent compound. Understanding these metabolic pathways is crucial for assessing the safety and efficacy of this compound in therapeutic contexts .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) | 53918-25-1 | Psychoactive properties; hallucinogenic effects |

| 4-Bromo-2,2-dimethylpropiophenone | 898765-68-9 | Different substituents; varied receptor activity |

| 4'-Fluoro-2,2-dimethylbutyrophenone | 898765-49-6 | Fluorine substitution affects lipophilicity |

This table illustrates how minor structural variations can lead to significant differences in biological activity and therapeutic potential.

Properties

IUPAC Name |

1-(4-bromophenyl)-2,2-dimethylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-4-12(2,3)11(14)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTFOLPFYOXBNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642431 |

Source

|

| Record name | 1-(4-Bromophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-37-2 |

Source

|

| Record name | 1-(4-Bromophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.